molecular formula C19H23N3O2 B7190475 N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide

Cat. No.: B7190475
M. Wt: 325.4 g/mol
InChI Key: ZBWRJQCADQKPDQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide: is a synthetic compound with a complex structure that includes a piperidine ring, a cyclopropyl group, and an oxazole ring

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-17(24-19(20-13)14-5-3-2-4-6-14)18(23)21-15-9-11-22(12-10-15)16-7-8-16/h2-6,15-16H,7-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWRJQCADQKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate amino acid or its derivative.

    Coupling Reactions: The final step involves coupling the piperidine and oxazole intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylpiperidin-4-yl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities.

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